molecular formula C7H11Br B14400117 1-Bromo-2-tert-butylcycloprop-1-ene CAS No. 87619-25-8

1-Bromo-2-tert-butylcycloprop-1-ene

Cat. No.: B14400117
CAS No.: 87619-25-8
M. Wt: 175.07 g/mol
InChI Key: GYDGGJUTDHILKV-UHFFFAOYSA-N
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Description

1-Bromo-2-tert-butylcycloprop-1-ene is an organic compound belonging to the class of cycloalkenes It features a cyclopropane ring substituted with a bromine atom and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-tert-butylcycloprop-1-ene typically involves the bromination of 2-tert-butylcycloprop-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 2-tert-butylcycloprop-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-tert-butylcycloprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Addition Reactions: The double bond in the cyclopropane ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Addition Reactions: Reagents such as bromine (Br2) and hydrogen bromide (HBr) are commonly used.

    Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-tert-butylcyclopropanol and 2-tert-butylcyclopropyl ethers.

    Addition Reactions: Products include dibromo derivatives and bromoalkanes.

    Elimination Reactions: Products include alkenes such as 2-tert-butylcyclopropene.

Scientific Research Applications

1-Bromo-2-tert-butylcycloprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-tert-butylcycloprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methylcycloprop-1-ene
  • 1-Bromo-2-ethylcycloprop-1-ene
  • 1-Bromo-2-isopropylcycloprop-1-ene

Uniqueness

1-Bromo-2-tert-butylcycloprop-1-ene is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.

Properties

CAS No.

87619-25-8

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromo-2-tert-butylcyclopropene

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6(5)8/h4H2,1-3H3

InChI Key

GYDGGJUTDHILKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C1)Br

Origin of Product

United States

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